Otenabant hydrochloride

Catalog No.
S538306
CAS No.
686347-12-6
M.F
C25H26Cl3N7O
M. Wt
546.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Otenabant hydrochloride

CAS Number

686347-12-6

Product Name

Otenabant hydrochloride

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride

Molecular Formula

C25H26Cl3N7O

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N

SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP945598; CP-945598; CP 945598; CP945,598; CP-945,598; CP 945,598; Otenabant HCl

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Description

The exact mass of the compound Otenabant hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-obesity effects:

Otenabant hydrochloride was initially studied for its potential to treat obesity. CB1R is expressed in adipocytes (fat cells) and the central nervous system, where it plays a role in regulating appetite and food intake. Blocking CB1R with Otenabant hydrochloride was hypothesized to decrease food intake and promote weight loss.

Several pre-clinical studies in animal models demonstrated that Otenabant hydrochloride administration led to reduced body weight and food intake []. However, clinical trials yielded mixed results. While some studies showed modest weight loss in patients treated with Otenabant hydrochloride, others failed to show significant efficacy [, ]. Due to these inconsistent findings and safety concerns, further clinical development of Otenabant hydrochloride for obesity was discontinued.

Potential in other conditions:

Beyond obesity, Otenabant hydrochloride has been explored for its possible therapeutic effects in other conditions, including:

  • Non-alcoholic fatty liver disease (NAFLD): Pre-clinical studies suggest that Otenabant hydrochloride may improve liver function and steatosis (fatty liver) in animal models of NAFLD.
  • Neurodegenerative diseases: CB1R blockade has been theorized to have neuroprotective effects. Otenabant hydrochloride was investigated in Alzheimer's disease and Huntington's disease, but clinical trials were halted due to safety concerns and lack of efficacy.

Otenabant hydrochloride is a synthetic compound classified as a selective antagonist of the cannabinoid receptor type 1 (CB1). Its chemical structure is derived from indazole and features an amide functional group, making it part of the broader category of alpha amino acid amides. Otenabant hydrochloride has been studied primarily for its potential applications in managing obesity and metabolic disorders due to its ability to modulate energy expenditure and fat oxidation .

Otenabant hydrochloride acts as a antagonist at the CB1 receptor, a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS) and peripheral tissues [, ]. The CB1 receptor is involved in regulating appetite, energy expenditure, and glucose metabolism []. By blocking the binding of natural cannabinoids to the CB1 receptor, Otenabant was thought to decrease appetite and promote weight loss [].

While the initial hypothesis was promising, clinical trials showed limited efficacy and potential side effects, leading to the termination of Otenabant's development [].

Typical of amides and indazole derivatives. The primary reaction involves its interaction with the CB1 receptor, where it acts as an antagonist. This binding inhibits the receptor's activity, which is associated with appetite regulation and energy homeostasis. The compound has a high affinity for the CB1 receptor, with a binding constant (Ki) of approximately 0.7 nM, indicating its potency in blocking cannabinoid signaling pathways .

The biological activity of otenabant hydrochloride is primarily linked to its role as a CB1 receptor antagonist. By inhibiting this receptor, otenabant hydrochloride can reduce food intake and promote energy expenditure. In animal studies, it has been shown to stimulate fat oxidation and decrease the respiratory quotient, suggesting a metabolic shift towards increased fat utilization over carbohydrates . Additionally, otenabant hydrochloride's antagonistic effects on the CB1 receptor may have implications for treating conditions like obesity and metabolic syndrome.

The synthesis of otenabant hydrochloride typically involves multi-step organic chemistry techniques. One common method includes the formation of an indazole scaffold followed by the introduction of an amide group. The general procedure may involve:

  • Formation of Indazole: Starting materials are reacted under acidic or basic conditions to form the indazole core.
  • Amidation: The indazole derivative is then reacted with an appropriate amine to form the amide bond.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield otenabant hydrochloride as a stable salt form .

Otenabant hydrochloride has been primarily researched for its potential use in:

  • Weight Management: Due to its ability to suppress appetite and enhance energy expenditure, it has been investigated as a treatment for obesity.
  • Metabolic Disorders: Its effects on fat oxidation make it a candidate for addressing metabolic syndromes.
  • Pharmacological Research: Otenabant hydrochloride serves as a valuable tool for studying cannabinoid receptor functions and their implications in various physiological processes .

Interaction studies involving otenabant hydrochloride have focused on its binding affinity and functional effects on the CB1 receptor. Research indicates that otenabant can effectively displace agonists from the CB1 receptor, confirming its role as an antagonist. Furthermore, studies using cell cultures have demonstrated that otenabant hydrochloride can modulate intracellular signaling pathways typically activated by cannabinoid agonists, such as those involving mitogen-activated protein kinases .

Otenabant hydrochloride shares structural and functional similarities with several other cannabinoid receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeCB1 Affinity (Ki)Notable Features
Otenabant HydrochlorideIndazole Amide0.7 nMSelective CB1 antagonist; weight management potential
RimonabantBenzamide3.5 nMFirst marketed CB1 antagonist; associated with depression risks
TaranabantIndole derivative0.9 nMSimilar weight loss effects; less clinical data available
SR141716ABenzamide0.5 nMWell-studied in preclinical models; broader pharmacological profile

Otenabant hydrochloride is unique due to its specific structural features that confer high selectivity and potency at the CB1 receptor while potentially offering fewer side effects compared to other compounds like rimonabant, which has been linked to mood disorders .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

545.126442 g/mol

Monoisotopic Mass

545.126442 g/mol

Heavy Atom Count

36

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X2166Z319O

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Wikipedia

Otenabant hydrochloride

Dates

Modify: 2023-08-15
1: Miao Z, Sun H, Liras J, Prakash C. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine- 4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metab Dispos. 2012 Mar;40(3):568-78. doi: 10.1124/dmd.111.043273. Epub 2011 Dec 20. PubMed PMID: 22187487.
2: Miao Z, Scott DO, Griffith DA, Day R, Prakash C. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs. Drug Metab Dispos. 2011 Dec;39(12):2191-208. doi: 10.1124/dmd.111.040360. Epub 2011 Aug 29. PubMed PMID: 21875952.
3: Aronne LJ, Finer N, Hollander PA, England RD, Klioze SS, Chew RD, Fountaine RJ, Powell CM, Obourn JD. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. Obesity (Silver Spring). 2011 Jul;19(7):1404-14. doi: 10.1038/oby.2010.352. Epub 2011 Feb 3. PubMed PMID: 21293451.
4: Hadcock JR, Griffith DA, Iredale PA, Carpino PA, Dow RL, Black SC, O'Connor R, Gautreau D, Lizano JS, Ward K, Hargrove DM, Kelly-Sullivan D, Scott DO. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity. Biochem Biophys Res Commun. 2010 Apr 2;394(2):366-71. doi: 10.1016/j.bbrc.2010.03.015. Epub 2010 Mar 6. PubMed PMID: 20211605.
5: Griffith DA, Hadcock JR, Black SC, Iredale PA, Carpino PA, DaSilva-Jardine P, Day R, DiBrino J, Dow RL, Landis MS, O'Connor RE, Scott DO. Discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4- carboxylic acid amide hydrochloride (CP-945,598), a novel, potent, and selective cannabinoid type 1 receptor antagonist. J Med Chem. 2009 Jan 22;52(2):234-7. doi: 10.1021/jm8012932. PubMed PMID: 19102698.
6: Woods SC. The endocannabinoid system: novel pathway for cardiometabolic Risk-factor reduction. JAAPA. 2007 Nov;Suppl Endocannabinoid:7-10. Review. PubMed PMID: 18047036.

Explore Compound Types